molecular formula C14H8BrNO2S B5235504 4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid

Cat. No.: B5235504
M. Wt: 334.19 g/mol
InChI Key: KVTUILZKVBCHCF-XFFZJAGNSA-N
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Description

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanoethenyl group and a bromothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Bromination: Thiophene is brominated to form 5-bromothiophene.

    Formylation: 5-bromothiophene undergoes formylation to yield 5-bromothiophene-2-carbaldehyde.

    Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation with cyanoacetic acid to form the cyanoethenyl intermediate.

    Coupling Reaction: Finally, the cyanoethenyl intermediate is coupled with 4-carboxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Reduction: Amino derivatives of the original compound.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid depends on its application:

    Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes.

    Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity.

    Materials Science: Contributes to the electronic properties of materials through its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is unique due to its combination of a cyanoethenyl group and a bromothiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)7-11(8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTUILZKVBCHCF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC=C(S2)Br)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC=C(S2)Br)/C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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